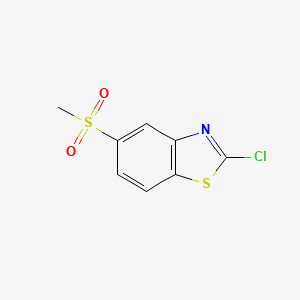
2-Chloro-5-(methanesulfonyl)-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole, 2-chloro-5-(methylsulfonyl)- is a derivative of benzothiazole, an aromatic heterocyclic compound Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzothiazole, 2-chloro-5-(methylsulfonyl)- typically involves the reaction of 2-aminobenzenethiol with chloroacetyl chloride, followed by oxidation and sulfonation steps. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. The final product is purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: Benzothiazole, 2-chloro-5-(methylsulfonyl)- can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Benzothiazole, 2-chloro-5-(methylsulfonyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzothiazole, 2-chloro-5-(methylsulfonyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes and proteins, inhibiting their activity.
Pathways Involved: The compound can interfere with cellular processes such as DNA replication, protein synthesis, and cell division, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Benzothiazole: The parent compound, known for its broad spectrum of biological activities.
2-Aminobenzothiazole: A derivative with significant anticancer properties.
5-Chlorobenzothiazole: Another chlorinated derivative with distinct chemical reactivity.
Uniqueness: The combination of these functional groups allows for a diverse range of chemical modifications and biological activities .
Properties
CAS No. |
61700-73-0 |
|---|---|
Molecular Formula |
C8H6ClNO2S2 |
Molecular Weight |
247.7 g/mol |
IUPAC Name |
2-chloro-5-methylsulfonyl-1,3-benzothiazole |
InChI |
InChI=1S/C8H6ClNO2S2/c1-14(11,12)5-2-3-7-6(4-5)10-8(9)13-7/h2-4H,1H3 |
InChI Key |
BOXOFNYVGGQRMU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)SC(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[f]quinolinium, 1-ethyl-3-(4-methoxyphenyl)-4-methyl-, perchlorate](/img/structure/B14570856.png)
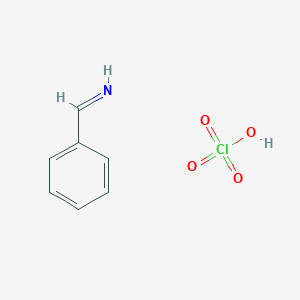
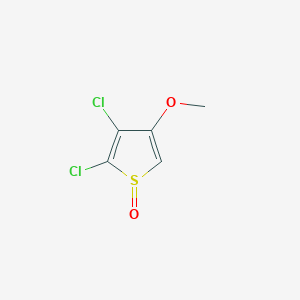
![N-[4-(2-Fluoro-5-methylphenyl)-1,3-thiazol-2-yl]-1-phenylmethanimine](/img/structure/B14570874.png)
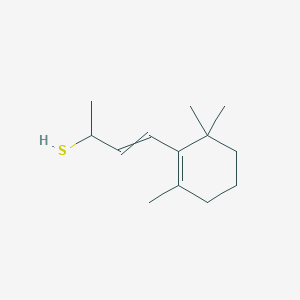

![N-{4-[Cyano(4-methoxyphenyl)methyl]phenyl}-2,6-dihydroxybenzamide](/img/structure/B14570887.png)
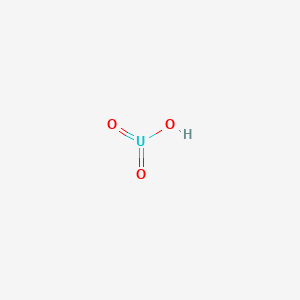
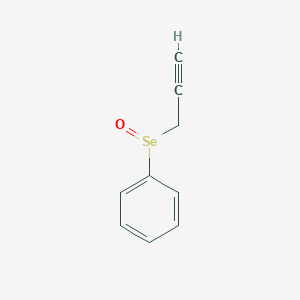
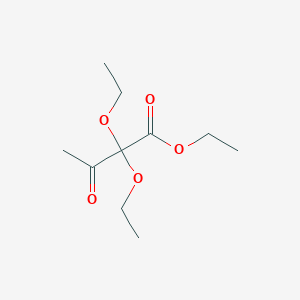
![Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-phenyl-](/img/structure/B14570927.png)

![Oxazolo[3,2-a]pyridinium, 2-(4-methylphenyl)-, perchlorate](/img/structure/B14570931.png)
![Benzo[h]quinazolin-2-amine, 4-ethoxy-5,6-dihydro-](/img/structure/B14570935.png)
